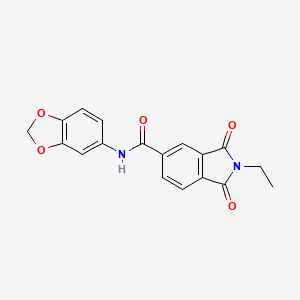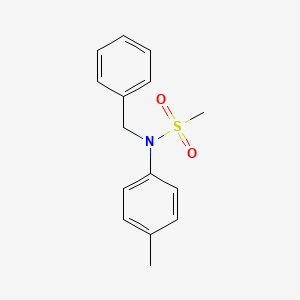
N-benzyl-N-(4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4-methylphenyl)methanesulfonamide, also known as Benzosulfimide, is a chemical compound with the molecular formula C15H17NO2S. It is a white crystalline solid and belongs to the class of sulfonamide compounds. Benzosulfimide has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of benzosulfimide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, benzosulfimide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-(4-methylphenyl)methanesulfonamidede has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. It has also been shown to possess analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. In addition, benzosulfimide has been shown to exhibit anti-tumor activity, which makes it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(4-methylphenyl)methanesulfonamidede has several advantages as a chemical compound for use in laboratory experiments. It is readily available and relatively easy to synthesize, which makes it a convenient compound to work with. It also exhibits a wide range of pharmacological activities, which makes it a useful tool for investigating various biological processes. However, there are also some limitations associated with the use of benzosulfimide in laboratory experiments. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on benzosulfimide. One area of interest is the development of novel drugs based on the benzosulfimide scaffold for the treatment of various diseases. Another area of interest is the investigation of the underlying mechanisms of action of benzosulfimide, which could lead to the development of more effective drugs. Finally, further research is needed to explore the potential applications of benzosulfimide in the field of nanotechnology, where it could be used as a building block for the synthesis of novel materials.
Métodos De Síntesis
N-benzyl-N-(4-methylphenyl)methanesulfonamidede can be synthesized by the reaction of N-benzyl-4-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution reaction to yield the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-(4-methylphenyl)methanesulfonamidede has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In recent years, benzosulfimide has also been investigated for its potential use as a scaffold for the development of novel drugs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-benzyl-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)16(19(2,17)18)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKFNGOJMZLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
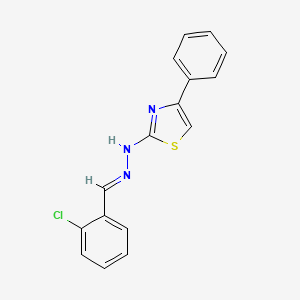
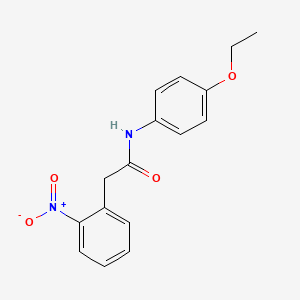
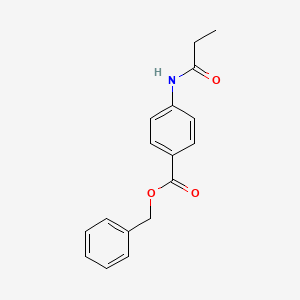
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
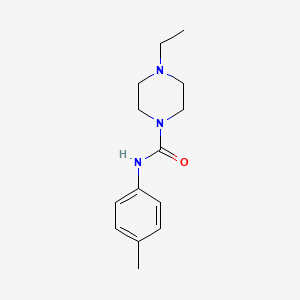

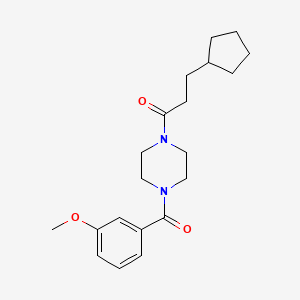
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
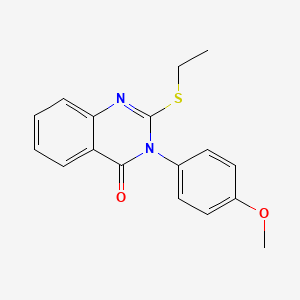
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

